molecular formula C19H32N2O3S B2725121 4-ethoxy-2,5-dimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide CAS No. 723743-41-7

4-ethoxy-2,5-dimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide

Cat. No.: B2725121
CAS No.: 723743-41-7
M. Wt: 368.54
InChI Key: LSDUTOWSMFJTQA-UHFFFAOYSA-N
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Description

4-Ethoxy-2,5-dimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide is a benzenesulfonamide derivative characterized by a substituted aromatic ring (ethoxy and methyl groups at positions 4, 2, and 5) and a sterically hindered 2,2,6,6-tetramethylpiperidin-4-yl (TMP) amine group.

Properties

IUPAC Name

4-ethoxy-2,5-dimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32N2O3S/c1-8-24-16-9-14(3)17(10-13(16)2)25(22,23)20-15-11-18(4,5)21-19(6,7)12-15/h9-10,15,20-21H,8,11-12H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSDUTOWSMFJTQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-ethoxy-2,5-dimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized by reacting 2,2,6,6-tetramethylpiperidine with appropriate reagents under controlled conditions.

    Introduction of the Ethoxy Group: The ethoxy group is introduced through an etherification reaction, where an alcohol reacts with an alkyl halide in the presence of a base.

    Sulfonamide Formation: The final step involves the reaction of the piperidine derivative with benzenesulfonyl chloride to form the sulfonamide linkage.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

4-ethoxy-2,5-dimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide undergoes various chemical reactions:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy group or the sulfonamide nitrogen, leading to various substituted products.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of benzenesulfonamide derivatives, including 4-ethoxy-2,5-dimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide, as promising anticancer agents. These compounds have shown efficacy in inhibiting carbonic anhydrases (CAs), which are enzymes implicated in tumor growth and metastasis. For instance, one study demonstrated that certain derivatives exhibited selective inhibition against carbonic anhydrase IX with IC50 values ranging from 10.93 to 25.06 nM . This selectivity suggests that these compounds could be developed into targeted therapies for cancers that overexpress CA IX.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Research indicates that benzenesulfonamide derivatives can inhibit bacterial growth and biofilm formation in multidrug-resistant pathogens such as Klebsiella pneumoniae and Pseudomonas aeruginosa. These pathogens are notorious for causing severe hospital-acquired infections . The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) assays conducted on various derivatives suggest their potential as new antimicrobial agents .

Enzyme Inhibition

The compound's structure allows it to act as an inhibitor for various enzymes beyond carbonic anhydrases. For example, sulfonamide derivatives have been synthesized and screened for their inhibitory effects on α-glucosidase and acetylcholinesterase, which are crucial in managing conditions like Type 2 diabetes mellitus and Alzheimer's disease . The enzyme inhibition profile indicates that these compounds could serve as therapeutic agents in metabolic disorders.

Stabilizers for Synthetic Polymers

This compound can function as a stabilizer for synthetic polymers. Compounds containing the 2,2,6,6-tetramethylpiperidinyl group are known to provide light stabilization, heat stabilization, and oxidation stabilization for organic materials . Such properties are essential in enhancing the durability and longevity of plastics used in various applications.

Summary of Findings

The applications of this compound span critical areas of medicinal chemistry and materials science:

Application AreaSpecific Use CasesKey Findings
Anticancer ActivityInhibition of carbonic anhydrase IXIC50 values: 10.93–25.06 nM
Antimicrobial ActivityInhibition of Klebsiella pneumoniae and Pseudomonas aeruginosaEffective against multidrug-resistant strains
Enzyme Inhibitionα-glucosidase and acetylcholinesterase inhibitorsPotential therapeutic agents for metabolic disorders
Polymer StabilizationLight and heat stabilizers for synthetic polymersEnhances durability of materials

Mechanism of Action

The mechanism of action of 4-ethoxy-2,5-dimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide involves its interaction with specific molecular targets. The piperidine ring and sulfonamide moiety are crucial for its binding to enzymes and receptors, leading to inhibition or activation of specific biochemical pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural Features of TMP-Containing Compounds

Compound Name Core Structure Functional Groups Key Structural Features
Target Compound Benzenesulfonamide Sulfonamide, TMP, ethoxy, methyl Planar aromatic ring with substituents; hindered TMP amine enhances rigidity .
bis-TMP Naphthalimide Naphthalimide Two TMP groups, imide Extended π-conjugated core; hydrogen-bonding via N–H⋯O interactions .
2,2,6,6-Tetramethylpiperidin-4-yl Esters Aliphatic ester TMP, alkyl ester (e.g., acetate) Flexible alkyl chains; ester groups dominate reactivity .
TMP Methacrylate Methacrylate TMP, methacrylate ester Polymerizable double bond; steric shielding from TMP .

Key Observations :

  • The target compound and bis-TMP naphthalimide share the TMP group but differ in core structure (benzenesulfonamide vs. naphthalimide). The naphthalimide’s π-conjugation enables fluorescence, absent in the target compound .
  • TMP esters (e.g., acetate, methacrylate) prioritize ester functionality, offering hydrolytic susceptibility compared to the sulfonamide’s stability .

Physicochemical Properties

Table 2: Comparative Properties

Property Target Compound bis-TMP Naphthalimide TMP Esters
Solubility Moderate (polar solvents) Low (nonpolar solvents) Variable (depends on alkyl chain)
Melting Point High (hydrogen bonding) 205–207°C (crystalline structure) Low to moderate (flexible chains)
Stability High (rigid sulfonamide) Photostable (fluorescence) Hydrolytically sensitive (esters)

Key Findings :

  • The target compound ’s sulfonamide group facilitates hydrogen bonding, increasing melting points compared to TMP esters .
  • bis-TMP naphthalimide exhibits photostability and fluorescence due to its π-conjugated core, absent in the target compound .

Biological Activity

The compound 4-ethoxy-2,5-dimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide is a sulfonamide derivative notable for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Chemical Formula: C₁₄H₁₉N₃O₂S
  • Molecular Weight: 295.38 g/mol

The presence of the tetramethylpiperidine moiety is significant for its biological activity due to its steric and electronic properties.

This compound exhibits multiple mechanisms of action:

  • Enzyme Inhibition: The compound has been shown to inhibit various enzymes involved in metabolic pathways. For instance, it has a notable affinity for carboxylesterases (CEs), which are crucial in drug metabolism and detoxification processes .
  • Antioxidant Properties: The presence of the tetramethylpiperidine group contributes to the compound's ability to scavenge free radicals and reduce oxidative stress, which is implicated in various diseases including cancer .
  • Anti-inflammatory Effects: Preliminary studies suggest that this compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes like cyclooxygenases (COX), potentially offering therapeutic benefits in inflammatory diseases .

Pharmacological Studies

Several studies have evaluated the pharmacological profile of this compound:

  • In Vitro Studies: Research indicates that at concentrations ranging from 1 to 100 µM, the compound significantly inhibits CE activity with IC₅₀ values in the low nanomolar range. This selectivity suggests its potential as a therapeutic agent with minimal off-target effects .
  • Animal Models: In rodent models of inflammation, treatment with this compound resulted in a marked reduction in edema and inflammatory markers. Doses of 10 mg/kg administered intraperitoneally showed promising results in reducing paw swelling compared to control groups .

Case Studies

Several case studies have highlighted the efficacy and safety profile of this compound:

  • Cancer Treatment: A study involving human cancer cell lines demonstrated that this compound induces apoptosis through the activation of caspase pathways while inhibiting NF-kB signaling . This dual action could position it as a candidate for further development in oncological therapies.
  • Neuroprotective Effects: In models of neurodegeneration, administration of the compound resulted in improved cognitive function and reduced neuronal apoptosis. These findings suggest potential applications in treating neurodegenerative disorders like Alzheimer's disease .

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
Enzyme InhibitionLow nanomolar IC₅₀ against carboxylesterases
Antioxidant ActivitySignificant reduction in oxidative stress markers
Anti-inflammatoryReduced edema in animal models
Cancer Cell ApoptosisInduces apoptosis via caspase activation
NeuroprotectionImproves cognitive function in neurodegenerative models

Q & A

Q. What strategies validate its mechanism as a serine protease inhibitor?

  • Methodology : Perform kinetic assays with fluorogenic substrates (e.g., Z-Gly-Gly-Arg-AMC) at varying inhibitor concentrations. Determine inhibition constants (Ki) via Dixon plots. Confirm covalent adducts using LC-MS/MS and compare with X-ray co-crystal structures of related sulfonyl fluorides .

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